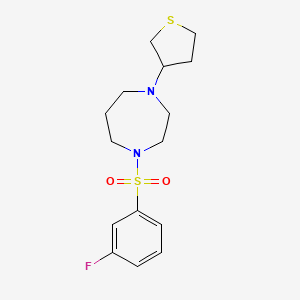

1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a member of the diazepane family, which is known for its potential therapeutic applications. The synthesis of this compound is challenging, and several methods have been developed to obtain it in high yield and purity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties for Fuel-Cell Applications

A study by Bae, Miyatake, and Watanabe (2009) discussed the synthesis of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, using compounds like Bis(4-fluorophenyl)sulfone (FPS) as comonomers. These copolymers showed high proton conductivity and mechanical properties, suggesting potential for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones

Banfi et al. (2007) presented a method for the synthesis of diazepane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This approach efficiently generated 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Electrophilic Fluorinating Agents

Research by Banks et al. (1996) involved the synthesis of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts as electrophilic fluorinating agents. These salts were generated through direct fluorination of monoquaternary salts, indicating potential in selective electrophilic fluorination (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1996).

Fluorinated Sulfonated Polytriazoles

Singh et al. (2014) synthesized a series of fluorinated sulfonated polytriazoles, demonstrating high molecular weights, solubility, film-forming capabilities, and stability. These properties make them suitable as proton exchange membranes in fuel cells (Singh, Mukherjee, Banerjee, Komber, & Voit, 2014).

Proton Exchange Membranes for Fuel Cells

Kim, Robertson, and Guiver (2008) developed comb-shaped poly(arylene ether sulfone)s using sulfonated 4-fluorobenzophenone. These copolymers exhibited high proton conductivity, making them viable for use as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).

Sequential Migration of Sulfonyl Groups

Heo et al. (2020) described the sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines. This was achieved through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines (Heo, Jung, Kim, Han, Lee, & Lee, 2020).

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2S2/c16-13-3-1-4-15(11-13)22(19,20)18-7-2-6-17(8-9-18)14-5-10-21-12-14/h1,3-4,11,14H,2,5-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAZBDRSVJVEFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)F)C3CCSC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)